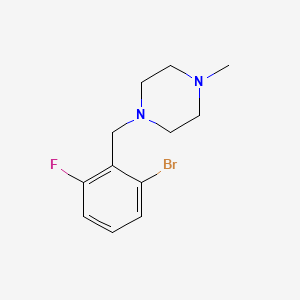

1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene

Description

1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene (CAS: 1355247-02-7) is a halogenated aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 3, and a 4-methylpiperazinomethyl substituent at position 2 of the benzene ring. Its molecular formula is C₁₂H₁₆BrFN₂, with a molar mass of 287.17 g/mol .

Properties

IUPAC Name |

1-[(2-bromo-6-fluorophenyl)methyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrFN2/c1-15-5-7-16(8-6-15)9-10-11(13)3-2-4-12(10)14/h2-4H,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTQPFAFSKVAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742778 | |

| Record name | 1-[(2-Bromo-6-fluorophenyl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-64-1 | |

| Record name | Piperazine, 1-[(2-bromo-6-fluorophenyl)methyl]-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Bromo-6-fluorophenyl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene can be synthesized through a multi-step process involving the following key steps:

Fluorination: The addition of a fluorine atom to the benzene ring.

Piperazine Substitution: The attachment of the 4-methylpiperazinomethyl group to the benzene ring.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and selectivity.

Purification Steps: Employing techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene has several applications in scientific research, including:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Material Science: Utilized in the development of advanced materials with specific properties.

Chemical Synthesis: Employed as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The compound belongs to a class of halogenated benzene derivatives with diverse substituents. Key structural analogues include:

Physicochemical Properties

- Lipophilicity : The trifluoromethyl analogue (CAS 261951-85-3) exhibits higher logP values compared to the target compound due to the CF₃ group .

- Reactivity: Nitro-substituted derivatives (e.g., CAS 1224629-07-5) are more reactive in nucleophilic aromatic substitution, whereas the piperazinomethyl group in the target compound facilitates hydrogen bonding and solubility in polar solvents .

- Thermal Stability : Methyl-substituted analogues (e.g., 4-Bromo-3-fluorotoluene) have lower melting points (~50°C) compared to the target compound, which likely has higher thermal stability due to the piperazine ring .

Research Findings and Key Distinctions

- Synthetic Accessibility : The target compound requires multi-step synthesis involving bromination and piperazine coupling, whereas methyl- or nitro-substituted analogues are simpler to prepare .

- Toxicity : Piperazine-containing compounds often exhibit lower acute toxicity compared to nitro derivatives, which may generate reactive metabolites .

- Solubility : The target compound’s piperazine moiety improves aqueous solubility, making it more suitable for biological assays than lipophilic analogues like the trifluoromethyl derivative .

Biological Activity

1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C12H15BrF

- Molecular Weight: 272.15 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves the bromination of a fluorinated benzene derivative followed by the introduction of a piperazine moiety. Various methods have been reported, including:

- Bromination: Utilizing bromine in an inert solvent at controlled temperatures to achieve selective bromination.

- Piperazine Introduction: The reaction of the brominated product with 4-methylpiperazine under basic conditions to form the final compound.

Biological Activity

This compound has shown promising biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against:

- Escherichia coli

- Staphylococcus aureus

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction: It may interact with specific receptors, modulating signaling pathways associated with cell growth and survival.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 16 µg/mL against Staphylococcus aureus.

Study 2: Anticancer Activity

A separate study published in Cancer Research assessed the anticancer properties of this compound on HeLa cells. The findings revealed that treatment with concentrations of up to 10 µM resulted in a substantial decrease in cell viability, suggesting potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.